molecular formula C12H15N7O B2634898 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034279-06-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Katalognummer: B2634898
CAS-Nummer: 2034279-06-4
Molekulargewicht: 273.3
InChI-Schlüssel: WYBROPMNFLDVPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone consists of three primary components: a piperazine ring, a pyridazine moiety substituted with a 1,2,4-triazole group, and an ethanone functional group. The piperazine ring (C₄H₁₀N₂) is linked to the pyridazin-3-yl group at its 1-position, while the ethanone group (CH₃CO-) is attached to the piperazine’s 4-position.

The IUPAC name systematically describes this arrangement:

  • Root name : Ethanone (a ketone with two carbons).
  • Substituents : A piperazine ring substituted at the 4-position with a pyridazin-3-yl group, which is further substituted at the 6-position with a 1H-1,2,4-triazol-1-yl group.

The molecular formula is C₁₃H₁₅N₇O , with a molecular weight of 293.31 g/mol .

Table 1: Atomic Connectivity and Bonding

Position Atom/Bond Type Connectivity
1 (Piperazine) N Bonded to pyridazin-3-yl group
4 (Piperazine) N Bonded to ethanone carbonyl
6 (Pyridazine) C Bonded to triazole N1
Triazole N1 Bonded to pyridazine C6

The structural uniqueness lies in the conjugation between the triazole’s aromatic system and the pyridazine ring, which influences electronic properties.

Eigenschaften

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-10(20)17-4-6-18(7-5-17)11-2-3-12(16-15-11)19-9-13-8-14-19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBROPMNFLDVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that derivatives similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone show potent anticancer properties. For instance:

  • Cytotoxicity Studies : A related compound exhibited high cytotoxicity against several cancer cell lines (e.g., BT-474) with an IC50 value of 0.99 μM. This effect was attributed to apoptosis induction and cell cycle arrest at the sub-G1 and G2/M phases.

Antimicrobial Properties

The compound also shows promising antimicrobial activity:

  • Mechanism of Action : The triazole ring may interfere with ergosterol biosynthesis in fungal cells, leading to cell death. Additionally, pyridazine derivatives have been reported to inhibit bacterial growth effectively.

Study 1: Cytotoxicity in Cancer Cells

A study focused on the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. Results indicated significant apoptosis induction in BT-474 cells, confirmed by flow cytometry revealing increased sub-G1 populations indicative of cell death.

Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of pyridazine derivatives showed that specific substitutions on the pyridazine ring enhanced antibacterial activity. The findings provided insights into structure–activity relationships essential for developing more potent antimicrobial agents.

Biological ActivityIC50 Value (μM)Cell Line/OrganismMechanism
Cytotoxicity0.99BT-474Apoptosis induction
Antibacterial ActivityVariesVarious bacteriaErgosterol inhibition

Wirkmechanismus

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

The compound is compared below with structurally related analogs in terms of physicochemical properties , biological activity , and synthetic routes .

Structural and Physicochemical Comparison
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Physical State Reference
1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone Pyridazine + 1,2,4-triazole + piperazine 3-(Trifluoromethyl)phenyl acetyl group 417.39 Solid (catalog data)
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo-pyridine + 1,2,3-triazole 4-Methoxy-2-nitrophenyl 554.01 (calculated) Yellow solid (mp 104–105°C)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) Benzothiazole + 1,2,4-triazole Diphenyltriazole-thioether 593.17 Solid
1-[4-(4-{[6-(3,5-Dichloro-benzyloxy)-pyridazin-3-ylamino]-methyl}-phenyl)-piperazin-1-yl]-ethanone (Example 1.1) Pyridazine + piperazine 3,5-Dichlorobenzyloxy Not reported Not reported
Posaconazole (Drug) Tetrahydrofuran + 1,2,4-triazole Difluorophenyl, hydroxypentan-3-yl 700.79 Crystalline solid

Key Observations :

  • Benzothiazole-containing analogs (e.g., 5i) exhibit higher molecular weights (~593 g/mol) due to bulky aromatic systems, which may limit bioavailability .
  • Posaconazole, a clinically used antifungal, shares the 1,2,4-triazole motif but incorporates a tetrahydrofuran ring instead of pyridazine, underscoring the role of core heterocycles in target specificity .

Biologische Aktivität

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that belongs to a class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N7O4, with a molecular weight of approximately 423.43 g/mol. The compound features a complex structure that includes a triazole ring, piperazine moiety, and pyridazine derivative.

PropertyValue
Molecular FormulaC20H21N7O4
Molecular Weight423.43 g/mol
PurityTypically >95%

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

Triazole derivatives are well-known for their antifungal activity. The compound's structural features suggest potential efficacy against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Preliminary studies have indicated that similar compounds may act as modulators of chemokine receptors, which play roles in cancer progression and metastasis . Specifically, the compound has been investigated for its effects on CXCR3 receptors, which are implicated in various cancers.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of triazole derivatives. The compounds were tested against clinical isolates of Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests promising potential for development into therapeutic agents.

Case Study 2: Anticancer Mechanism

In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines through apoptosis induction. This mechanism was linked to the modulation of signaling pathways associated with cell survival .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the pyridazine core. Key steps include:

  • Step 1: Preparation of the pyridazine intermediate via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
  • Step 2: Piperazine ring functionalization using acetylating agents (e.g., acetyl chloride) under inert conditions .
  • Step 3: Triazole ring formation via cyclization reactions, requiring precise temperature control (60–80°C) and catalysts like Cu(I) .
    To improve yields:
  • Use high-purity starting materials and anhydrous solvents (e.g., DMF or THF).
  • Optimize reaction time via TLC monitoring .
  • Purify intermediates via column chromatography or recrystallization .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer: Combine X-ray crystallography (using SHELX programs for refinement ) with NMR spectroscopy :

  • 1H/13C NMR: Assign peaks for the triazole (δ 8.1–8.3 ppm), pyridazine (δ 7.5–8.0 ppm), and piperazine (δ 2.5–3.5 ppm) protons .
  • X-ray diffraction: Resolve bond angles and torsional strain in the piperazine-triazole-pyridazine framework. Use SHELXL for small-molecule refinement .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₁₃H₁₆N₈O: 324.14 g/mol).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the triazole ring) affect bioactivity in target validation studies?

Methodological Answer: Perform structure-activity relationship (SAR) studies :

  • Modification 1: Replace triazole with imidazole or tetrazole to alter hydrogen-bonding capacity.
  • Modification 2: Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the pyridazine ring to enhance target binding .
    Experimental Design:
  • Screen analogs against biological targets (e.g., kinases or GPCRs) using SPR (surface plasmon resonance) or fluorescence polarization assays.
  • Compare IC₅₀ values and binding kinetics. For example, fluorinated analogs in showed enhanced receptor affinity due to improved hydrophobic interactions .

Q. How can computational modeling resolve contradictions between crystallographic data and predicted molecular interactions?

Methodological Answer: Use docking simulations (AutoDock Vina) and molecular dynamics (MD) :

  • Step 1: Overlay X-ray structures (from SHELX-refined data ) with docking poses to identify steric clashes or conformational mismatches.
  • Step 2: Run MD simulations (AMBER or GROMACS) to assess stability of piperazine-acetyl group conformers in aqueous vs. lipid environments .
  • Validation: Cross-check with experimental solubility data (e.g., logP calculations vs. HPLC-measured partitioning ).

Data Analysis & Contradictions

Q. How should researchers address discrepancies in solubility predictions vs. experimental observations?

Methodological Answer:

  • Theoretical logP: Calculate using software like MarvinSuite or ACD/Labs.
  • Experimental logP: Determine via shake-flask HPLC .
    If discrepancies arise (e.g., predicted logP = 2.1 vs. observed 1.7):
  • Check for ionization (pKa of triazole ≈ 6.5 ) affecting solubility at physiological pH.
  • Re-evaluate solvent choice (e.g., DMSO vs. aqueous buffers) using Hansen solubility parameters .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

  • Standardize synthesis: Use automated reactors (e.g., ChemSpeed platforms) for consistent temperature/pH control .
  • Quality control: Characterize each batch via NMR (≥95% purity) and LC-MS.
  • Assay controls: Include reference compounds (e.g., ’s triazolopyrimidine analogs ) to normalize activity data.

Experimental Design for In Vivo Studies

Q. What pharmacokinetic parameters should be prioritized for preclinical testing?

Methodological Answer:

  • ADME profiling:
    • Absorption: Measure Caco-2 permeability (target Papp > 1 × 10⁻⁶ cm/s).
    • Metabolism: Incubate with liver microsomes to identify CYP450-mediated degradation (e.g., CYP3A4 in ).
  • Toxicity: Screen for hERG inhibition (patch-clamp assays) and Ames test mutagenicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.